Clinical Efficacy in IPF: Rate of FVC Decline vs. Placebo
In a Phase 2 clinical trial (NCT01766817), BMS-986020 sodium at 600 mg twice daily (BID) for 26 weeks significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo. This is the only LPA1 antagonist to have demonstrated this level of efficacy in a Phase 2 IPF trial before being discontinued [1].
| Evidence Dimension | Rate of change in FVC from baseline to week 26 |
|---|---|
| Target Compound Data | -0.042 L (95% CI, -0.106 to -0.022) |
| Comparator Or Baseline | Placebo: -0.134 L (95% CI, -0.201 to -0.068) |
| Quantified Difference | Reduction in FVC decline of 0.092 L (P = .049) |
| Conditions | Phase 2, multicenter, randomized, double-blind, placebo-controlled trial in adults with IPF (FVC 45%-90% predicted) |
Why This Matters
This clinical endpoint data provides a quantitative benchmark for the antifibrotic efficacy of an LPA1 antagonist in a human IPF population, which is valuable for researchers validating preclinical models or benchmarking novel LPA1-targeting compounds.
- [1] Palmer SM, et al. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Chest. 2018 Nov;154(5):1061-1069. View Source
